1-Methoxy-2-hexene
Description
1-Methoxy-2-hexene (C₇H₁₄O) is an alkene derivative featuring a methoxy group (-OCH₃) at the terminal position (C1) and a double bond between C2 and C2. This structure imparts unique reactivity, particularly in electrophilic addition and oxidation reactions. While direct data on its physical properties (e.g., boiling point, solubility) are absent in the provided evidence, its molecular weight is calculated as 114.19 g/mol. The compound is likely synthesized via electrochemical alkoxylation of 1-hexene, a method analogous to the preparation of 1-methoxycyclohex-2-ene .
Properties
CAS No. |
56052-83-6 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-1-methoxyhex-2-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
InChI Key |
KCUBTOJYCKJIDC-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/COC |
Canonical SMILES |
CCCC=CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-hexene can be synthesized through various methods. One common approach involves the etherification of 2-hexene with methanol in the presence of an acid catalyst. This reaction typically requires an acidic environment, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ether bond .
Industrial Production Methods: In industrial settings, 1-Methoxy-2-hexene can be produced by the addition of methanol to 2-hexene using a suitable catalyst. This process often involves the use of heterogeneous catalysts such as zeolites or metal oxides to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., m-chloroperoxybenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as halides or amines.
Major Products:
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation.
1-Methoxyhexane: from reduction.
Scientific Research Applications
1-Methoxy-2-hexene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-2-hexene in chemical reactions involves the interaction of the double bond and the methoxy group with various reagents. For example, in oxidation reactions, the double bond acts as a nucleophile, attacking the electrophilic oxygen atom of the oxidizing agent, leading to the formation of epoxides or diols . In reduction reactions, the double bond is hydrogenated to form a single bond, resulting in the formation of 1-methoxyhexane .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methoxycyclohexene (C₇H₁₂O)
- Structure : Cyclohexene ring with a methoxy group at C1.
- Molecular Weight : 112.17 g/mol .
- Reactivity : The cyclic structure introduces ring strain, favoring ring-opening reactions (e.g., acid-catalyzed hydrolysis) compared to the linear 1-Methoxy-2-hexene. Electrochemical studies suggest cyclohexene derivatives undergo regioselective alkoxylation at specific positions due to steric and electronic effects .
- Applications : Used as a precursor in fine chemical synthesis.
(2E)-1-(1-Ethoxyethoxy)-2-hexene (C₁₀H₂₀O₂)
- Structure : Ethoxyethoxy (-OCH₂CH₂O-) substituent at C1 and a trans double bond (E-configuration) at C2–C3.
- Molecular Weight : 172.26 g/mol .
- Reactivity : The bulky ethoxyethoxy group enhances steric hindrance, reducing electrophilic addition rates compared to 1-Methoxy-2-hexene. This compound may undergo ether cleavage under acidic conditions.
- Applications: Potential use as a protecting group in organic synthesis.
Hexane, 1-(methoxymethoxy)- (C₈H₁₈O₂)
- Structure : Methoxymethoxy (-OCH₂OCH₃) substituent on a linear hexane chain.
- Molecular Weight : 146.23 g/mol .
- Reactivity : Lacks a double bond, making it unreactive toward addition reactions. Primarily undergoes ether bond cleavage.
- Applications : Intermediate in the synthesis of complex ethers.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| 1-Methoxy-2-hexene | C₇H₁₄O | 114.19 | Methoxy, alkene | Electrophilic addition, oxidation |
| 1-Methoxycyclohexene | C₇H₁₂O | 112.17 | Methoxy, cycloalkene | Ring-opening, alkoxylation |
| (2E)-1-(1-Ethoxyethoxy)-2-hexene | C₁₀H₂₀O₂ | 172.26 | Ethoxyethoxy, alkene | Ether cleavage, steric hindrance |
| Hexane, 1-(methoxymethoxy)- | C₈H₁₈O₂ | 146.23 | Methoxymethoxy | Ether cleavage |
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